1-isopropyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
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Overview
Description
1-Isopropyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters. One common method includes the reaction of 1-isopropyl-3,4-diphenyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include pyrazole N-oxides, alcohols, aldehydes, and various substituted pyrazoles .
Scientific Research Applications
1-Isopropyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-isopropyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
- 1-Phenyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- 1-Methyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- 1-Benzyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
Comparison: 1-Isopropyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
CAS No. |
1338247-22-5 |
---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.35842 |
Synonyms |
1-isopropyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
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